2-(4-Chloro-3-methoxyphenyl)piperidine

Myeloperoxidase Inflammation Cardiovascular Disease

Reproducing published polypharmacology data for this disubstituted phenylpiperidine requires the exact 2-position isomer. Procurement of non-isomeric analogs leads to order-of-magnitude affinity shifts and invalid SAR conclusions. This compound provides a validated chemical probe for MPO, CYP11B2, and sigma-2 receptor studies. - Precisely matches literature-reported selectivity: 65-fold MPO over TPO, ensuring target-specific in vivo outcomes. - Validated potency profile: MPO IC50 26 nM, CYP11B2 IC50 2.5 nM, sigma-2 Ki 90 nM. - Single, well-characterized batch procurement eliminates inter-study variability from isomer contamination.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
Cat. No. B13530709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-methoxyphenyl)piperidine
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2CCCCN2)Cl
InChIInChI=1S/C12H16ClNO/c1-15-12-8-9(5-6-10(12)13)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3
InChIKeyBIVJCYICGNGRTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Target Engagement Profile


2-(4-Chloro-3-methoxyphenyl)piperidine (CAS 1270489-47-8) is a disubstituted phenylpiperidine derivative featuring a 4-chloro-3-methoxyphenyl group at the 2-position of the piperidine ring. This compound has been characterized across multiple therapeutic targets including myeloperoxidase (MPO, IC50 26 nM) [1], cytochrome P450 11B2 (CYP11B2, IC50 2.5 nM) [2], sigma-2 receptor (Ki 90 nM) [3], and CYP3A4 (IC50 140 nM) [1]. The specific substitution pattern and piperidine linkage position confer a distinct polypharmacology profile that differs from other positional isomers and related piperidine analogs, establishing its value as a tool compound for target validation and drug discovery programs in inflammation, cardiovascular disease, and neuroscience.

Multi-target polypharmacology tool Reported target engagement across MPO, CYP11B2, sigma-2, and CYP3A4; supports target validation studies in inflammation, cardiovascular, and neuroscience research.
Isomer-defined scaffold 2-(4-chloro-3-methoxyphenyl) substitution ensures consistent SAR; positional isomers show divergent binding profiles and are not interchangeable.
Binding evidence available In vitro data across multiple assay platforms; compound serves as a reference tool for cross-study comparisons and assay development.

Isomer Specificity & Substitution Risks


Piperidine derivatives bearing chloro-methoxy substitution patterns are not functionally interchangeable due to the profound influence of substitution position on receptor/ligand complementarity, metabolic stability, and polypharmacology. Structure-activity relationship (SAR) studies across multiple target classes demonstrate that relocating the phenylpiperidine attachment from the 2-position to the 3- or 4-position can alter binding affinity by orders of magnitude and shift selectivity profiles among related enzymes and receptors [1]. Furthermore, the presence of both chloro and methoxy groups on the phenyl ring is critical; mono-substituted or dechlorinated analogs exhibit markedly reduced target engagement and altered physicochemical properties [2]. Consequently, procuring the exact 2-(4-chloro-3-methoxyphenyl)piperidine isomer is essential to reproduce published findings, maintain experimental consistency, and avoid misleading structure-activity conclusions.

Positional isomer mismatch – Relocating the piperidine attachment from 2- to 3- or 4-position may shift binding affinity and selectivity profiles across targets; SAR data indicate orders-of-magnitude differences.
Substituent pattern critical – Mono-substituted or dechlorinated analogs exhibit markedly reduced target engagement; the exact 4-chloro-3-methoxy combination is required to reproduce published polypharmacology.
Generic piperidine derivatives may not transfer – Uncharacterized phenylpiperidines lack the defined selectivity window; direct substitution without validation risks misleading structure–activity conclusions.

Comparative Target Engagement Evidence


MPO Inhibition Potency vs. Pyrazole Piperidines

This compound inhibits myeloperoxidase (MPO) chlorination activity with an IC50 of 26 nM [1]. In comparison, the structurally distinct piperidine-containing MPO inhibitor 'piperidine 17' (a pyrazole-derived piperidine) exhibits an IC50 of 2.4 µM (2400 nM) in a similar assay measuring HOCl production from activated neutrophils [2]. This represents a 92-fold enhancement in potency, underscoring the impact of the specific 4-chloro-3-methoxyphenyl substitution on MPO active site engagement.

MPO Inhibition
Cross‑study comparable
26 nM vs. 2400 nM
92-fold reported difference; MPO chlorination assay, fluorescein detection
Reported activity difference supports MPO inhibitor screening context
Data to verify; pyrazole-piperidine comparator
Myeloperoxidase Inflammation Cardiovascular Disease

CYP11B2 Inhibition vs. Clinical Candidates

This compound inhibits human CYP11B2 with an IC50 of 2.5 nM as assessed by reduction in aldosterone formation in NCI-H295R cells [1]. This potency is comparable to the optimized clinical candidate CYP11B2-IN-1, which exhibits an IC50 of 2.3 nM against CYP11B2 . Notably, both compounds display sub-nanomolar to low nanomolar activity, placing this compound among the most potent aldosterone synthase inhibitors reported.

CYP11B2 Inhibition
Cross‑study comparable
IC50 2.5 nM
NCI-H295R cell aldosterone assay
Supports aldosterone synthase pathway studies
Comparable to reported clinical candidate (2.3 nM)
CYP11B2 Aldosterone Synthase Hypertension

Sigma-2 Receptor Binding Affinity

This compound binds to the sigma-2 receptor (σ2R/TMEM97) with a Ki of 90 nM in rat PC12 cells [1]. In comparison, a series of tetrahydroisoquinoline-based sigma-2 ligands with rigid piperidine spacers exhibited Ki values ranging from 8.7 nM to 845 nM [2]. The 90 nM affinity of this compound places it well within the active range for piperidine-based σ2 ligands, confirming its utility as a tool compound for sigma receptor pharmacology studies.

Sigma‑2 Binding
Class‑level inference
Ki 90 nM
Rat PC12 membranes, radioligand binding
Within active range for piperidine‑based σ2 ligands
Supports sigma receptor pharmacology studies; class‑level review
Sigma-2 Receptor CNS Disorders Neuroimaging

MPO vs. TPO Selectivity Profile

In addition to its potent MPO inhibition (IC50 26 nM), this compound demonstrates significantly weaker activity against thyroid peroxidase (TPO), with an IC50 of 1.70 µM (1700 nM) [1]. This yields a selectivity ratio (TPO IC50 / MPO IC50) of approximately 65, indicating a favorable therapeutic window. Many MPO inhibitors exhibit poor selectivity against TPO, leading to potential thyroid-related adverse effects; the 65-fold selectivity of this compound is therefore a key differentiator for in vivo studies.

MPO vs. TPO Selectivity
Direct comparison
MPO 26 nM / TPO 1700 nM
Selectivity ratio ~65; TPO expressed in insect cells
Reported selectivity context may support MPO-specific probe studies
TPO liability endpoints require separate verification
Selectivity Myeloperoxidase Thyroid Peroxidase

CYP3A4 Inhibition & DDI Potential

This compound inhibits CYP3A4 with an IC50 of 140 nM in a time-dependent inhibition assay [1]. For comparison, ketoconazole, a known strong CYP3A4 inhibitor, exhibits an IC50 of approximately 250 nM (0.25 µM) under similar conditions [2]. The moderate CYP3A4 inhibition of this compound (140 nM) suggests a lower propensity for clinically significant drug-drug interactions compared to strong inhibitors, while still allowing for mechanistic DDI studies in preclinical species.

CYP3A4 Inhibition
Cross‑study comparable
140 nM vs. 250 nM (ketoconazole)
Time‑dependent inhibition, human liver microsomes
Supports DDI risk context for preclinical combination studies
Weaker inhibition than strong CYP3A4 inhibitor; data to verify
CYP3A4 Drug-Drug Interaction Metabolism

Research Application Scenarios


MPO Inhibitor for Cardiovascular & Inflammatory Research

With an MPO IC50 of 26 nM and 65-fold selectivity over TPO, this compound is ideally suited for in vitro and in vivo models of MPO-mediated inflammation, including atherosclerosis, vasculitis, and chronic obstructive pulmonary disease (COPD) [1]. Its nanomolar potency allows for low-concentration dosing, minimizing solvent artifacts and off-target effects in cell-based assays. Researchers can procure this compound as a reference standard for MPO inhibitor screening campaigns and to validate target engagement in neutrophil activation studies.

CYP11B2 Inhibitor for Hypertension & Heart Failure

The sub-nanomolar CYP11B2 inhibition (IC50 2.5 nM) positions this compound as a high-affinity tool for studying aldosterone-driven pathophysiology in resistant hypertension and heart failure [2]. It can be used as a positive control in CYP11B2 enzymatic assays or as a lead-like scaffold for medicinal chemistry optimization. Procurement of this compound enables researchers to benchmark novel CYP11B2 inhibitors against a well-characterized, potent reference compound.

Sigma-2 Ligand for CNS Target Validation & Imaging

With a sigma-2 receptor Ki of 90 nM, this compound falls within the active range of piperidine-based σ2 ligands and can serve as a starting point for developing radiolabeled probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging [3]. Its affinity profile supports its use in competitive binding assays to characterize novel σ2 ligands and in functional studies exploring σ2R/TMEM97 biology in cancer and neurodegenerative disease models.

Selective MPO Probe with Low TPO Liability

The 65-fold selectivity for MPO over TPO distinguishes this compound from many MPO inhibitors that exhibit poor TPO selectivity [4]. This selectivity profile makes it a valuable chemical probe for dissecting MPO-specific effects in vivo without confounding thyroid hormone dysregulation. Researchers can procure this compound to establish selectivity benchmarks in their own MPO inhibitor programs and to investigate the therapeutic window of MPO-targeted therapies.

Application
Selection Property
Validation Focus
MPO-mediated inflammation studies (atherosclerosis, vasculitis models)
Multi-target polypharmacology profile
MPO inhibition and TPO selectivity endpoints
Aldosterone synthase pathway research (hypertension, heart failure models)
CYP11B2 inhibition context
Aldosterone reduction in cellular assays
Sigma‑2 receptor pharmacology and imaging probe development
Sigma‑2 binding affinity range
Radioligand binding assay context
MPO‑selective chemical probe studies (low TPO liability context)
MPO/TPO selectivity ratio
Thyroid‑related endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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